1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol
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Overview
Description
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol is a complex organic compound featuring a brominated phenanthrene core and a dipentylamino ethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol typically involves multi-step organic reactions. The starting material, 9-bromophenanthrene, undergoes a series of reactions including halogenation, amination, and subsequent functional group modifications to introduce the dipentylamino ethanol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental considerations, including waste management and solvent recovery.
Chemical Reactions Analysis
Types of Reactions
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogenated phenanthrene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenanthrene ketones or aldehydes.
Reduction: Formation of hydrogenated phenanthrene derivatives.
Substitution: Formation of various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol involves its interaction with specific molecular targets. The brominated phenanthrene core may interact with aromatic residues in proteins, while the dipentylamino ethanol side chain can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Bromophenanthrene: Lacks the dipentylamino ethanol side chain, making it less versatile in biological applications.
Phenanthrene: The non-brominated version, which has different reactivity and biological properties.
2-(Dipentylamino)ethanol: Lacks the phenanthrene core, making it less effective in certain chemical and biological contexts.
Uniqueness
1-(9-Bromophenanthren-3-yl)-2-(dipentylamino)ethanol is unique due to its combination of a brominated aromatic core and a functionalized side chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
7770-23-2 |
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Molecular Formula |
C36H50BrNO5S |
Molecular Weight |
688.8 g/mol |
IUPAC Name |
1-(9-bromophenanthren-3-yl)-2-(dipentylamino)ethanol;4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid |
InChI |
InChI=1S/C26H34BrNO.C10H16O4S/c1-3-5-9-15-28(16-10-6-4-2)19-26(29)21-14-13-20-18-25(27)23-12-8-7-11-22(23)24(20)17-21;1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h7-8,11-14,17-18,26,29H,3-6,9-10,15-16,19H2,1-2H3;6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChI Key |
JUTVGQLRNONHGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CC(C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br)O.CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C |
Origin of Product |
United States |
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